2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[3-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c1-17-6-8-18(9-7-17)34-24-22(29-30-34)23(27-16-28-24)32-14-12-31(13-15-32)21(35)10-11-33-25(36)19-4-2-3-5-20(19)26(33)37/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVJAIFNULXLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common route includes the cyclization of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes under basic conditions . Industrial production methods often employ solid base catalysts like silica sodium carbonate (SSC) to enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied for its antitumor activities against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela . Additionally, it has shown promise as an antimicrobial agent, particularly against Staphylococcus epidermidis and Acinetobacter baumannii . Its unique structure makes it a valuable scaffold in drug discovery and development .
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It can interact with DNA and inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, it may inhibit specific kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: The target compound’s dual functionality (kinase inhibition via triazolopyrimidine and ferroptosis induction via redox-active groups) positions it as a multifunctional agent in oncology .
- Synthetic Challenges : Isomerization during synthesis, as observed in for pyrazolotriazolopyrimidines, may necessitate precise reaction conditions to avoid byproducts .
Biological Activity
The compound 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 425.48 g/mol. Its structure features a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Anticancer Potential
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research on its anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 8.5 | Induction of apoptosis | |
| A549 | 12.0 | Inhibition of cell proliferation | |
| HepG2 | 10.5 | Disruption of DNA synthesis | |
| NCI-H460 | 15.0 | Inhibition of Aurora kinase |
The compound's biological activity can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle in the G2/M phase, preventing cancer cells from dividing.
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases such as Aurora kinase, which plays a crucial role in mitosis.
Study on MCF7 Cell Line
In a study conducted by Bouabdallah et al., the compound demonstrated an IC50 value of 8.5 µM against the MCF7 breast cancer cell line. The researchers noted that exposure to the compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP proteins.
Study on A549 Cell Line
A separate investigation reported that the compound inhibited A549 lung cancer cells with an IC50 value of 12 µM. The study elucidated that the mechanism involved the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
